molecular formula C13H18ClNO B14858799 2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride

2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride

Cat. No.: B14858799
M. Wt: 239.74 g/mol
InChI Key: NDWBXMHXJYPZBY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzoyl group substituted with two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride typically involves the acylation of pyrrolidine with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce benzyl derivatives .

Scientific Research Applications

2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The benzoyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride is unique due to the presence of both the benzoyl group and the methyl substitutions, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile scaffold in drug discovery and other applications .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

(2,5-dimethylphenyl)-pyrrolidin-2-ylmethanone;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-9-5-6-10(2)11(8-9)13(15)12-4-3-7-14-12;/h5-6,8,12,14H,3-4,7H2,1-2H3;1H

InChI Key

NDWBXMHXJYPZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCN2.Cl

Origin of Product

United States

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